molecular formula C35H59NO13 B1683686 Kitasamycin CAS No. 1392-21-8

Kitasamycin

Cat. No. B1683686
CAS RN: 1392-21-8
M. Wt: 701.8 g/mol
InChI Key: XYJOGTQLTFNMQG-KJHBSLKPSA-N
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Description

Kitasamycin is a macrolide antibiotic derived from Streptomyces kitasatoensis . It has antimicrobial activity against a wide spectrum of pathogens .


Molecular Structure Analysis

Kitasamycin has a molecular formula of C40H67NO14 . Its average mass is 785.958 Da and its monoisotopic mass is 785.456177 Da . It has 16 defined stereocentres .


Chemical Reactions Analysis

Kitasamycin has been found to exhibit quorum sensing inhibitory (QSI) activity . In a study, it was found that the amount of violacein produced by Chromobacterium violaceum was significantly reduced in the presence of Kitasamycin .


Physical And Chemical Properties Analysis

Kitasamycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 874.7±65.0 °C at 760 mmHg . The enthalpy of vaporization is 144.4±6.0 kJ/mol . The flash point is 482.8±34.3 °C . The index of refraction is 1.541 . The molar refractivity is 203.4±0.4 cm3 .

Scientific Research Applications

Antibacterial Properties

Kitasamycin, a macrolide antibiotic, has been studied for its activity against various bacteria. A study by Rakhit and Singh (1974) found that it is effective against gram-positive bacteria and certain Mycoplasma strains. They observed a clear structure-activity relationship among its congeners, indicating that changes in its chemical structure can influence its antibacterial efficacy (Rakhit & Singh, 1974). Balducci and Bodey (1974) also reported that Kitasamycin showed promising in vitro activity against various clinical isolates of gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant Staphylococcus aureus (Balducci & Bodey, 1974).

Composting and Environmental Management

Ding et al. (2014) explored the use of kitasamycin in composting processes. They studied the decline in extractable kitasamycin during the composting of its manufacturing waste with dairy manure and sawdust. Their findings suggest that kitasamycin can be effectively broken down in compost, indicating its potential for environmentally friendly disposal (Ding et al., 2014).

Detection in Food Products

Guo et al. (2019) developed a method for detecting kitasamycin residues in milk and egg samples. They created a gold immunochromatographic assay (GICA) for this purpose, providing a tool for on-site detection of kitasamycin and ensuring the safety of food products (Guo et al., 2019).

Interaction with Other Antibiotics

Flores-Castellanos et al. (2020) studied the combined use of kitasamycin with other antibiotics against Actinobacillus pleuropneumoniae. They found varying effects based on the combinations used, demonstrating the importance of understanding drug interactions for effective antibiotic therapy (Flores-Castellanos et al., 2020).

Safety And Hazards

Kitasamycin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Given that Kitasamycin has been safely used for decades, it has potential application as an antivirulence agent to disarm resistant bacterial strains . This makes their removal an easier task for the immune system or for another antibacterial agent .

Relevant Papers

  • "Effect of kitasamycin and nitrofurantoin at subinhibitory concentrations on quorum sensing regulated traits of Chromobacterium violaceum" .
  • "The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery?" .

properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-KJHBSLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043929
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomycin V

CAS RN

22875-15-6, 39405-35-1
Record name Leucomycin V
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22875-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Turimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomycin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCOMYCIN V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
C Vézina, C Bolduc, A Kudelsk… - Antimicrobial Agents and …, 1979 - Am Soc Microbiol
The biosynthesis of kitasamycin in Streptomyces kitasatoensis B-896 was profoundly influenced by the addition of precursors to complex and defined media: l-valine and l-leucine …
Number of citations: 44 journals.asm.org
X Zheng, R Ye, F Hu, Q Mao, H Zhang - Biosci. j.(Online), 2019 - pesquisa.bvsalud.org
… During kitasamycin synthesis, intracellular and extracellular concentrations of acetic acid … kitasamycin titer. These findings may improve the industrial-scale production of kitasamycin for …
Number of citations: 1 pesquisa.bvsalud.org
N Ding, W Li, C Liu, Q Fu, B Guo, H Li, N Li… - Journal of environmental …, 2014 - Elsevier
… treatment of kitasamycin manufacturing waste by examining extractable kitasamycin and evaluating its … During composting, the concentration of extractable kitasamycin in kitasamycin-…
Number of citations: 18 www.sciencedirect.com
FTW Jordan, D Knight - Avian Pathology, 1984 - Taylor & Francis
The minimum inhibitory concentration (mic) of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum (Mg) were compared with 10 6 , 10 4 , and 10 2 CFU/ml of the organisms …
Number of citations: 45 www.tandfonline.com
KA Sterenczak, G Fuellen, A Jünemann, RF Guthoff… - Pharmaceutics, 2023 - mdpi.com
… Within this study a possible antifibrotic potential of kitasamycin (KM) in a transforming growth factor (TGF)-β1-mediated fibroblast model was evaluated in vitro. Primary ocular fibroblasts …
Number of citations: 1 www.mdpi.com
EP Flores-Castellanos, SG Gallardo… - Journal of Biosciences …, 2020 - scirp.org
… Kitasamycin-Norfloxacin showed an indifferent effect, and combination Kitasamycin and … A combination of Kitasamycin and Oxolinic Acid had synergistic effect against serotype 7. …
Number of citations: 1 www.scirp.org
L Guo, L Liu, G Cui, S Ma, X Wu… - Food and Agricultural …, 2019 - Taylor & Francis
In this study, a kitasamycin (KIT) hapten was prepared through the o-carboxymethoxylamine method and used to produce a monoclonal antibody against KIT and josamycin (JOS). The …
Number of citations: 24 www.tandfonline.com
J Chen, L Wang, Y Liu, L Chen, X Li, X Wang… - Colloids and Surfaces A …, 2021 - Elsevier
A newly green molecularly imprinted polymer (MIP) for kitasamycin (KITA) was synthesized in water by using 1-allyl-3-vinylimidazolium chloride ionic liquid and 2-acrylamide-2-…
Number of citations: 6 www.sciencedirect.com
BC Stratford, S Dixson - Medical Journal of Australia, 1974 - Wiley Online Library
… kitasamycin to be a macrolide in view of the close correlation of results between kitasamycin … the drug when their organisms were sensitive to kitasamycin. The results are shown in two …
Number of citations: 2 onlinelibrary.wiley.com
Q Zheng, S Gao - Biotechnology and applied biochemistry, 2016 - Wiley Online Library
Soybean oil is an important carbon source in kitasamycin fermentation by Streptomyces kitasatoensis. In this study, three different surfactants, Tween 80, Tween 85, and sodium dodecyl …
Number of citations: 6 iubmb.onlinelibrary.wiley.com

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